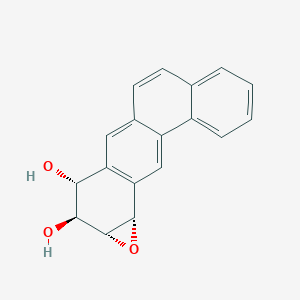
CCRIS 779
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.
Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.
Catalysts: Transition metal catalysts are often employed to facilitate these reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology
Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.
Medicine
In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry
While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.
Wirkmechanismus
The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another PAH with similar DNA-binding properties.
Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.
Chrysene: A PAH with a similar structure but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
64937-39-9 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Synonyme |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















